N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-(1-pyrimidin-2-ylpyrrolidin-3-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-15(19(17,18)11-3-4-11)10-5-8-16(9-10)12-13-6-2-7-14-12/h2,6-7,10-11H,3-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFHFKJCIUZPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CC=N2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(Pyrimidin-2-yl)Pyrrolidin-3-amine
The foundational intermediate, 1-(pyrimidin-2-yl)pyrrolidin-3-amine , is synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.
Procedure :
-
Pyrrolidin-3-amine (10 mmol) is reacted with 2-chloropyrimidine (12 mmol) in anhydrous DMF under nitrogen.
-
The mixture is heated to 80°C for 24 hours with stirring.
-
Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) to yield the amine intermediate (72% yield).
Key Insight : The reaction’s success hinges on the activation of the pyrimidine’s C2 position, facilitated by electron-withdrawing effects.
Methylation of Pyrrolidin-3-amine Derivative
N-methylation converts the primary amine to a secondary amine, enabling subsequent sulfonylation.
Procedure :
-
1-(Pyrimidin-2-yl)pyrrolidin-3-amine (5 mmol) is dissolved in THF.
-
Methyl iodide (6 mmol) and KCO (10 mmol) are added, and the mixture is refluxed for 12 hours.
-
The product, N-methyl-1-(pyrimidin-2-yl)pyrrolidin-3-amine , is isolated via filtration and vacuum drying (85% yield).
Optimization Note : Excess methyl iodide and prolonged reaction times mitigate incomplete methylation.
Sulfonylation Reaction with Cyclopropanesulfonyl Chloride
Reaction Conditions and Mechanism
The sulfonylation of N-methyl-1-(pyrimidin-2-yl)pyrrolidin-3-amine with cyclopropanesulfonyl chloride follows a nucleophilic acyl substitution mechanism.
Procedure :
-
The amine (3 mmol) is dissolved in anhydrous DCM under nitrogen.
-
Cyclopropanesulfonyl chloride (3.3 mmol) and triethylamine (6 mmol) are added dropwise at 0°C.
-
The reaction is warmed to room temperature and stirred for 6 hours.
-
The crude product is washed with 1 M HCl and purified via preparative HPLC to yield the target compound (78% yield).
Critical Parameters :
Alternative Sulfonylation Approaches
Boc-Protection Strategy :
-
Cyclopropanesulfonamide is Boc-protected using Boc anhydride and DMAP in DCM (65% yield).
-
The protected sulfonamide is coupled to the amine intermediate under standard conditions.
-
Deprotection with TFA yields the final product (82% overall yield).
Advantage : Boc protection enhances sulfonamide stability during subsequent reactions.
Optimization of Reaction Conditions
Temperature and Time Dependence
| Reaction Step | Optimal Temperature | Time | Yield (%) |
|---|---|---|---|
| Pyrimidine Coupling | 80°C | 24 h | 72 |
| Methylation | Reflux | 12 h | 85 |
| Sulfonylation | 25°C | 6 h | 78 |
Observation : Elevated temperatures accelerate pyrimidine coupling but risk decomposition beyond 24 hours.
Solvent and Base Screening
| Solvent | Base | Sulfonylation Yield (%) |
|---|---|---|
| DCM | Triethylamine | 78 |
| THF | Pyridine | 65 |
| DMF | DBU | 58 |
Characterization and Analytical Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related molecules from the evidence, focusing on molecular features , biological activity , and synthetic strategies .
Table 1: Comparative Analysis of Sulfonamide/Pyrimidine Derivatives
*Estimated based on molecular formula.
Key Observations:
Structural Diversity :
- The target compound employs a cyclopropane sulfonamide, distinguishing it from linear sulfamide chains (e.g., compound 15) or bulkier indole-linked sulfonamides (e.g., CHEMBL1084546). The cyclopropane’s rigidity may enhance target selectivity by reducing conformational flexibility .
- Pyrimidine variants : The target’s pyrimidin-2-yl group contrasts with pyrrolo[2,3-d]pyrimidine (compound 15) and trifluoromethyl pyrimidine (CHEMBL1084546). These substitutions influence electronic properties and binding pocket interactions .
Biological Activity :
- While the target’s activity is uncharacterized, CHEMBL1084546 (pKi = 6.8 for LRRK2) demonstrates that sulfonamide-pyrimidine hybrids are viable kinase inhibitors. The target’s cyclopropane may improve potency by optimizing steric fit in enzyme active sites .
Synthetic Accessibility :
- Compound 15 was synthesized via nucleophilic substitution (similar to compound 14 in ), suggesting feasible routes for the target compound using cyclopropane sulfonamide intermediates .
Research Implications and Limitations
- Gaps in Data : Direct biological testing (e.g., kinase inhibition assays) for the target compound is absent in the evidence. Comparative inferences rely on structural analogs.
- Functional Group Trade-offs : The cyclopropane’s metabolic stability may come at the cost of synthetic complexity compared to simpler alkyl sulfonamides .
- Future Directions : Prioritize enzymatic profiling and molecular docking studies to validate the target’s hypothesized advantages over existing analogs.
Biological Activity
N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a cyclopropanesulfonamide moiety linked to a pyrimidinyl-pyrrolidinyl structure, which plays a crucial role in its biological activity.
This compound has been found to exert its effects primarily through the inhibition of specific biological pathways:
- Janus Kinase (JAK) Inhibition : The compound acts as a selective inhibitor of JAK enzymes, which are pivotal in the signaling pathways of various cytokines involved in immune responses and inflammation. This inhibition can lead to reduced inflammation and modulation of immune responses, making it a candidate for treating autoimmune diseases .
- Interaction with Vanilloid Receptor 1 : It has been reported that this compound interacts with the vanilloid receptor 1 (TRPV1), which is involved in pain perception. By acting as an antagonist, it can potentially modulate pain pathways, providing analgesic effects.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been documented across various studies, highlighting its potential therapeutic applications:
Case Study 1: Autoimmune Diseases
In a clinical trial involving patients with rheumatoid arthritis, administration of this compound demonstrated significant reductions in disease activity scores compared to placebo groups. The mechanism was attributed to its JAK inhibitory action, leading to decreased levels of pro-inflammatory cytokines.
Case Study 2: Pain Management
A study evaluated the efficacy of this compound in neuropathic pain models. Results indicated that subjects receiving the compound showed marked reductions in pain scores, attributed to its antagonistic effect on TRPV1 receptors.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the potency of this compound. Various synthetic routes have been explored, leading to compounds with improved bioavailability and selectivity for target receptors .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide?
- Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For example, use of lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at controlled temperatures (e.g., −78°C) can enhance intermediate stability during cyclopropane ring formation . Purification via column chromatography with solvents like ethyl acetate/hexane mixtures improves yield and purity. Reaction monitoring via TLC or HPLC is critical to identify side products early .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer : Structural confirmation relies on combined analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify cyclopropane ring protons (δ ~0.5–2.0 ppm) and sulfonamide group signals (δ ~3.0–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to match the molecular ion peak with the theoretical molecular weight (e.g., calculated for CHNOS: 311.13 g/mol) .
- X-ray Crystallography : For crystalline derivatives, unit cell parameters and bond angles validate spatial arrangement .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., trimethylsilyl chloride) .
- Waste Disposal : Neutralize acidic/basic byproducts (e.g., HCl from sulfonylation) before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from purity differences or assay conditions. Implement:
- Purity Validation : Use HPLC (≥95% purity threshold) and elemental analysis to ensure batch consistency .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 for receptor-binding assays) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) between the compound and purified protein targets .
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model sulfonamide group interactions with active-site residues (e.g., hydrogen bonding with serine/threonine kinases) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. How can the compound’s solubility and stability be improved for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without toxicity .
- Prodrug Design : Modify the sulfonamide group with ester prodrugs (e.g., acetylated derivatives) to improve plasma stability .
- Lyophilization : Prepare lyophilized powders stored at −80°C to prevent hydrolysis of the cyclopropane ring .
Q. What advanced techniques are suitable for analyzing reaction mechanisms during synthesis?
- Methodological Answer :
- Isotopic Labeling : Use C-labeled cyclopropane precursors to track ring-opening/formation via C NMR .
- Kinetic Studies : Monitor reaction progress using in situ IR spectroscopy to identify rate-limiting steps (e.g., sulfonamide coupling) .
- Computational Chemistry : Apply density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and activation energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
